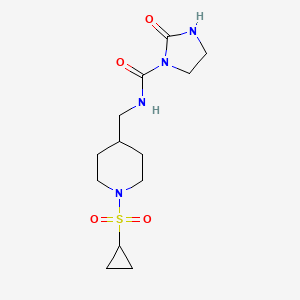

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H22N4O4S and its molecular weight is 330.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an imidazolidine-1-carboxamide moiety, which may contribute to its biological efficacy. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in oncology. Its cytotoxic effects against various cancer cell lines have been documented, suggesting a potential role in cancer therapy.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic properties of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colo205 (Colorectal) | 10.5 | Induction of apoptosis via caspase activation |

| HSC-2 (Oral Squamous) | 8.3 | Cell cycle arrest at G2/M phase |

| MCF7 (Breast) | 12.0 | Inhibition of survivin expression |

| HEPG2 (Liver) | 11.5 | Downregulation of COX-2 and AKT1 |

The biological activity of this compound appears to involve multiple mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in sensitive cancer cells. This is evidenced by increased levels of cleaved PARP, indicating apoptosis activation .

- Cell Cycle Arrest : In several studies, the compound caused G2/M phase arrest in cancer cells, disrupting normal cell division and promoting cell death .

- Inhibition of Oncogenic Pathways : It downregulates key proteins involved in cell survival and proliferation, such as survivin and AKT1, which are critical for tumor growth and resistance to chemotherapy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

Case Study 1: Colo205 Cell Line

In a study assessing the effects on the Colo205 colorectal cancer cell line, treatment with this compound resulted in significant apoptosis induction, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .

Case Study 2: MCF7 Breast Cancer Cells

Another study focused on MCF7 breast cancer cells demonstrated that the compound reduced survivin expression significantly, correlating with enhanced sensitivity to chemotherapeutic agents like doxorubicin. The IC50 value was recorded at 12 µM, showing comparable efficacy to established treatments .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the efficacy of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide in cancer treatment, particularly through its interaction with specific molecular targets involved in tumor growth and proliferation.

Mechanism of Action:

The compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer cells. For example, it modulates the activity of protein kinases, which play a crucial role in cell signaling and can lead to uncontrolled cell division when aberrantly activated . In vitro studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Studies:

- Breast Cancer: In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxicity, leading to decreased cell viability and increased apoptosis markers .

- Colorectal Cancer: Another investigation revealed that this compound effectively reduced tumor size in xenograft models of colorectal cancer, indicating its potential for clinical translation .

| Cancer Type | Effect Observed | Study Reference |

|---|---|---|

| Breast Cancer | Decreased cell viability | |

| Colorectal Cancer | Reduced tumor size | |

| General Antiproliferative Activity | Significant cytotoxicity |

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has shown promise as an anti-inflammatory agent.

Mechanism:

The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This inhibition can potentially alleviate conditions characterized by chronic inflammation .

Research Findings:

Studies have demonstrated that administration of this compound in animal models of arthritis resulted in reduced inflammation and pain, suggesting its utility in treating inflammatory diseases .

Neurological Applications

Emerging research indicates that this compound may also be beneficial in neurological conditions.

Potential Mechanism:

The compound's ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Insights:

Initial animal studies have shown improvements in cognitive function and reduced neurodegeneration markers following treatment with this compound, warranting further investigation into its mechanisms and therapeutic potential .

Propiedades

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c18-12-14-5-8-17(12)13(19)15-9-10-3-6-16(7-4-10)22(20,21)11-1-2-11/h10-11H,1-9H2,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEQZFOKJPPRPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.